molecular formula C18H33N5O6 B12617397 L-Valylglycyl-L-glutaminyl-L-leucine CAS No. 920742-87-6

L-Valylglycyl-L-glutaminyl-L-leucine

Cat. No.: B12617397
CAS No.: 920742-87-6
M. Wt: 415.5 g/mol
InChI Key: NWCMIWXUBKSNMS-HUBLWGQQSA-N
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Description

L-Valylglycyl-L-glutaminyl-L-leucine is a peptide compound composed of the amino acids valine, glycine, glutamine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valylglycyl-L-glutaminyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Valylglycyl-L-glutaminyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Oxidative modifications of amino acid side chains.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Various reagents depending on the specific substitution desired.

Major Products

The major products of these reactions include the individual amino acids (from hydrolysis) or modified peptides with altered side chains (from oxidation, reduction, or substitution).

Scientific Research Applications

L-Valylglycyl-L-glutaminyl-L-leucine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the production of specialized enzymes and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valylglycyl-L-glutaminyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate the activity of these targets, leading to various biological effects. For example, it may enhance or inhibit enzyme activity, alter signal transduction pathways, or affect cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with similar applications in biochemistry and medicine.

    L-Valyl-L-glutamine:

    L-Leucyl-L-glutamine: Another related peptide with comparable properties.

Uniqueness

L-Valylglycyl-L-glutaminyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research and industrial applications where other peptides may not be as effective.

Properties

CAS No.

920742-87-6

Molecular Formula

C18H33N5O6

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C18H33N5O6/c1-9(2)7-12(18(28)29)23-16(26)11(5-6-13(19)24)22-14(25)8-21-17(27)15(20)10(3)4/h9-12,15H,5-8,20H2,1-4H3,(H2,19,24)(H,21,27)(H,22,25)(H,23,26)(H,28,29)/t11-,12-,15-/m0/s1

InChI Key

NWCMIWXUBKSNMS-HUBLWGQQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N

Origin of Product

United States

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